2'-Hydroxyformononetin
Overview
Description
2’-Hydroxyformononetin is a member of the class of 4’-methoxyisoflavones that is formononetin with a hydroxy group at the 2’ position. It has a role as an anti-inflammatory agent. It is a member of 7-hydroxyisoflavones and a member of 4’-methoxyisoflavones. It is functionally related to formononetin .
Molecular Structure Analysis
The molecular formula of 2’-Hydroxyformononetin is C16H12O5. Its structure includes a 4’-methoxyisoflavone skeleton with a hydroxy group at the 2’ position .Physical and Chemical Properties Analysis
The molecular weight of 2’-Hydroxyformononetin is 284.26 g/mol. Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not explicitly mentioned in the available literature .Scientific Research Applications
Isoflavone 2'-Hydroxylase in Biosynthesis of Antimicrobial Compounds : Akashi, Aoki, and Ayabe (1998) demonstrated that CYP81E1, a cytochrome P450 cDNA from licorice, catalyzes the hydroxylation of isoflavones to produce 2'-hydroxyformononetin, involved in the biosynthesis of isoflavonoid-derived antimicrobial compounds in legumes (Akashi, Aoki, & Ayabe, 1998).
Production Patterns in Callus Culture : Kobayashi, Noguchi, and Sankawa (1985) isolated this compound from callus culture of Glycyrrhiza uralensis, showing its potential in plant tissue culture and secondary metabolite production (Kobayashi, Noguchi, & Sankawa, 1985).
Role in Phytoalexin Synthesis in Soybean : Fischer, Ebenau-Jehle, and Grisebach (1990) studied NADPH:2'-hydroxydaidzein oxidoreductase in soybean cell cultures, which is involved in phytoalexin synthesis and can convert this compound to its corresponding isoflavanone (Fischer, Ebenau-Jehle, & Grisebach, 1990).
Anticancer Potential : Tay et al. (2019) reviewed the anticancer potential of Formononetin, a precursor of this compound. They highlighted its role in inducing cell apoptosis, cell cycle arrest, and suppressing cell proliferation and invasion, making it a candidate for chemoprevention and chemotherapy (Tay et al., 2019).
Flavonoid Isolation in Hairy Root Cultures : Li et al. (2001) identified this compound 7-O-glucoside in Glycyrrhiza pallidiflora hairy root cultures, suggesting its role in plant secondary metabolite pathways (Li et al., 2001).
Nanoparticle Development for Drug Delivery : Guo et al. (2017) explored the use of formononetin cyclodextrin complex loaded PLGA nanoparticles for anticancer activity, indicating potential pharmaceutical applications (Guo et al., 2017).
Biosynthesis of Isoflavonoids : Al-Ani and Dewick (1985) conducted feeding experiments with this compound in plants, providing insights into the biosynthesis of isoflavonoids and related compounds (Al-Ani & Dewick, 1985).
Synthesis of Isoxazoles : Bondarenko et al. (2013) studied the recyclization of formononetin derivatives, indicating the chemical versatility of this compound and related compounds (Bondarenko et al., 2013).
Flavonoid Methylation Study : Kim et al. (2006) examined the O-methylation of isoflavones, including this compound, which could have implications in plant biochemistry and drug synthesis (Kim et al., 2006).
Safety and Hazards
While specific safety and hazard information for 2’-Hydroxyformononetin is not available, general precautions should be taken while handling it. These include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
Mechanism of Action
Target of Action
2’-Hydroxyformononetin, also known as Xenognosin B, is a member of the class of 4’-methoxyisoflavones . It is an anti-inflammatory agent , suggesting that its primary targets are likely to be proteins or enzymes involved in the inflammatory response.
Mode of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
It is known that it has a role as an anti-inflammatory agent
Cellular Effects
It has been suggested that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
7-hydroxy-3-(2-hydroxy-4-methoxyphenyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-20-10-3-5-11(14(18)7-10)13-8-21-15-6-9(17)2-4-12(15)16(13)19/h2-8,17-18H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHHKXCBFHUOHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415062 | |
Record name | Xenognosin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30415062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Xenognosin B | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031720 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1890-99-9 | |
Record name | 2′-Hydroxyformononetin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1890-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Xenognosin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30415062 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Xenognosin B | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031720 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
215 - 217 °C | |
Record name | Xenognosin B | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031720 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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